- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897

Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

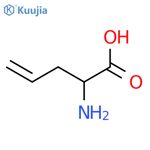

O (S)-2-((Tert-Butoxicarbonil)amino)pent-4-enoico é um composto orgânico que combina um grupo funcional ácido carboxílico com uma cadeia lateral insaturada (pent-4-enoico) e um grupo protetor Boc (tert-butoxicarbonil) na posição amino. Esta estrutura confere versatilidade em síntese orgânica, especialmente na construção de peptídeos e moléculas quirais, devido à sua estereoquímica definida (configuração S). O grupo Boc facilita a proteção temporária de aminas durante reações seletivas, enquanto a dupla ligação na cadeia lateral permite funcionalizações posteriores, como reações de cicloadição ou hidrogenação. É amplamente utilizado em pesquisa farmacêutica e química medicinal para o desenvolvimento de intermediários complexos com alta pureza óptica. Sua estabilidade e solubilidade em solventes orgânicos comuns o tornam um reagente prático para síntese em múltiplas etapas.

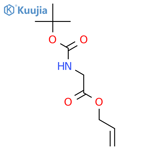

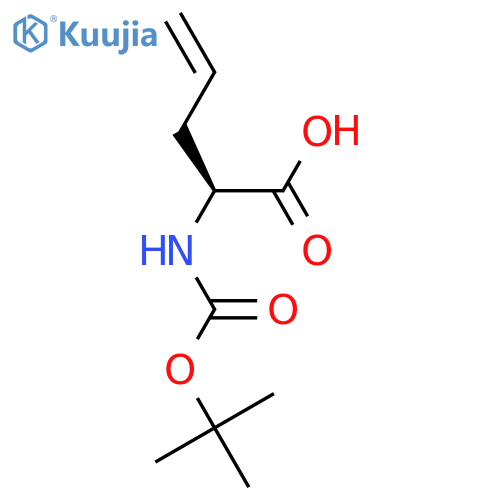

90600-20-7 structure

Nome do Produto:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid

- (S)-N-Boc-Allylglycine

- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

- Boc-(S)-2-Allylglycine

- Boc-(S)-2-amino-4- pentenoic acid

- Boc-L-Allylglycine

- L-Boc-Allylglycine

- N-Boc-L-Allylglycine

- Boc-alpha-Allyl-L-Gly

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid

- Boc-D-Allylglycine

- (S)-2-Boc-AMino-4-pentenoic acid

- BOC-A-Allyl-L-Gly

- (S)-N-Boc-2-Allylglycine

- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)

- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid

- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid

- N-(tert-Butoxycarbonyl)-(S)-allylglycine

- N-Boc-(S)-2-allylglycine

- N-tert-Butoxycarbonyl-L-allylglycine

- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid

- EN300-1178120

- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid

- PD197007

- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid

- SCHEMBL212772

- A inverted exclamation mark-allyl-L-Gly

- Boc-

- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid

- AKOS015891330

- CS-W018836

- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid

- SCHEMBL2728681

- 90600-20-7

- BUPDPLXLAKNJMI-ZETCQYMHSA-N

- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid

- HY-W018050

- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid

- MFCD01320851

- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid

- A inverted exclamation mark-allyl-D-Gly

- AS-14669

- DTXSID40370330

- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

-

- MDL: MFCD01320851

- Inchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

- Chave InChI: BUPDPLXLAKNJMI-ZETCQYMHSA-N

- SMILES: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 215.11600

- Massa monoisotópica: 215.116

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 6

- Complexidade: 255

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 75.6

- Carga de Superfície: -1

- XLogP3: 2.3

Propriedades Experimentais

- Cor/Forma: Not available

- Densidade: 1.1835 (rough estimate)

- Ponto de Fusão: No data available

- Ponto de ebulição: 334.3°C at 760 mmHg

- Ponto de Flash: 166.7±25.9 °C

- Índice de Refracção: 1.4610 (estimate)

- PSA: 66.84000

- LogP: 1.49410

- Rotação Específica: 10.5 º (c=1, methanol)

- Solubilidade: Not available

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261; P271; P304+P340; P312; P403+P233; P405; P501

- Instrução de Segurança: S24/25

- Condição de armazenamento:Sealed in dry,2-8°C

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Dados aduaneiros

- CÓDIGO SH:2924199090

- Dados aduaneiros:

China Customs Code:

2924199090Overview:

2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0984368-25g |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | 95% | 25g |

$555 | 2023-09-03 | |

| MedChemExpress | HY-W018050-500mg |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | ≥97.0% | 500mg |

¥550 | 2024-04-16 | |

| abcr | AB335084-10 g |

(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); . |

90600-20-7 | 95% | 10 g |

€415.60 | 2023-07-19 | |

| Chemenu | CM100653-10g |

Boc-L-Allylglycine |

90600-20-7 | 97% | 10g |

$299 | 2021-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-1g |

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | 1g |

2568.0CNY | 2021-07-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | 250mg |

¥136.0 | 2021-09-04 | ||

| TRC | B600500-500mg |

N-Boc-L-Allylglycine |

90600-20-7 | 500mg |

$ 92.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D583258-4.43g |

(S)-N-Boc-allylglycine |

90600-20-7 | 97% | 4.43g |

$315 | 2024-05-24 | |

| Chemenu | CM100653-25g |

Boc-L-Allylglycine |

90600-20-7 | 97% | 25g |

$299 | 2024-07-20 | |

| MedChemExpress | HY-W018050-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | ≥97.0% | 250mg |

¥400 | 2024-04-16 |

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4

1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4

Referência

- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

Referência

- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water

Referência

- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

Referência

- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

Referência

- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107

Synthetic Routes 7

Condições de reacção

1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referência

- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referência

- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referência

- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt

Referência

- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water

Referência

- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C

1.2 Reagents: Citric acid ; pH 3

1.2 Reagents: Citric acid ; pH 3

Referência

- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C

Referência

- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials

- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-

- L-Allylglycine HCl

- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

- Di-tert-butyl dicarbonate

- (S)-2-Allylglycine

- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester

- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester

- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Literatura Relacionada

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:90600-20-7)(S)-N-Boc-allylglycine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

Pureza:99%/99%/99%

Quantidade:10g/25g/100g

Preço ($):168.0/418.0/1477.0